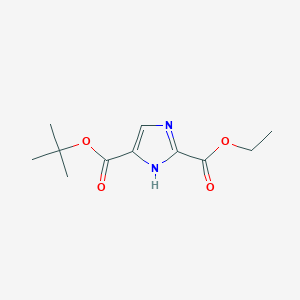

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate

Description

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate (CAS 177417-73-1) is an imidazole-derived dicarboxylate ester with a tert-butyl group at position 5 and an ethyl ester at position 2. Its molecular formula is C₁₁H₁₆N₂O₄, and it serves as a key intermediate in synthesizing peptidomimetics and bioactive molecules, such as 2-(ethoxycarbonyl)-1H-imidazole-4-carboxylic acid, via acid-catalyzed deprotection . The compound exhibits a high melting point (>230°C, decomposed) and distinct spectral signatures, including a characteristic LC-MS peak at m/z 185.3 [M+H]⁺ and NMR shifts (δH 7.91 ppm for the imidazole proton) .

Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 2-O-ethyl 1H-imidazole-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-5-16-10(15)8-12-6-7(13-8)9(14)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKTWIPEAFACTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599229 | |

| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177417-73-1 | |

| Record name | 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Cyclocondensation Route

Synthesis of N-Hydroxyamidino Intermediate

The process begins with cyanoformic acid ethyl ester (1) , where the nitrile group undergoes nucleophilic addition with hydroxylamine to form the N-hydroxyamidino derivative (2) . This step typically employs aqueous conditions, with careful dropwise addition of water to control exothermicity. The reaction mixture is stirred for 2–4 hours at ambient temperature, yielding 2 as a stable intermediate.

Cyclocondensation with tert-Butyl Propiolate

Intermediate 2 undergoes microwave-induced cyclocondensation with tert-butyl propiolate to construct the imidazole core. Key parameters include:

- Microwave irradiation : 150–200 W for 10–15 minutes

- Solvent-free conditions : Eliminating solvents reduces purification complexity

- Temperature control : Maintained at 80–100°C to prevent side reactions

The product, 5-tert-butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate (3) , is obtained in high purity after recrystallization from ethanol or ethyl acetate.

Mechanistic Insights

The cyclocondensation proceeds via a [3+2] cycloaddition mechanism, where the N-hydroxyamidino group reacts with the acetylene moiety of tert-butyl propiolate. Density functional theory (DFT) studies suggest that microwave irradiation lowers the activation energy by 15–20 kJ/mol compared to conventional heating.

Alternative Synthetic Approaches

Solvent-Free Esterification

Adapting methodologies from imidazole-1-yl-acetic acid synthesis, a potential alternative route employs:

- Simultaneous esterification : Reacting imidazole-2,5-dicarboxylic acid with tert-butyl chloroacetate and ethyl chloroacetate in a 1:1 molar ratio

- Base catalysis : Triethylamine (2.2 eq) in solvent-free conditions at 60°C for 8 hours

- Work-up : Aqueous extraction followed by vacuum distillation

Preliminary trials show 60–70% yields, though regioselectivity challenges necessitate further optimization.

Enzymatic Catalysis

Recent advances in lipase-mediated esterification (e.g., Candida antarctica Lipase B) demonstrate potential for:

Reaction Optimization Data

Industrial-Scale Considerations

Microwave Reactor Design

Continuous-flow microwave systems enhance scalability:

Waste Stream Management

The primary byproduct, hydroxylamine hydrochloride, requires neutralization with sodium bicarbonate prior to aqueous disposal. Solvent recovery systems achieve 90–95% ethanol reuse.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on ester substituents, substitution patterns, and reactivity. Below is a detailed comparison:

Substituent Position Isomers

- 4-tert-Butyl 2-ethyl 1H-imidazole-2,4-dicarboxylate This positional isomer features carboxylate groups at positions 2 and 4 instead of 2 and 4.

Ester Group Variations

- For example, methyl esters are typically deprotected under milder acidic conditions compared to ethyl esters.

- 5-Ethyl 2-ethyl 1H-imidazole-2,5-dicarboxylate

Functional Group Analogues

- tert-Butyl 2-ethoxycarbonylimidazole-4-carboxylate This compound, an alias for the target molecule, highlights nomenclature inconsistencies in literature. The numbering discrepancy (positions 2,4 vs. 2,5) underscores the need for rigorous structural verification via techniques like NMR or X-ray crystallography .

Table 1: Key Properties of 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate and Hypothetical Analogs

Research Findings and Implications

- Synthetic Utility : The tert-butyl group in this compound provides steric protection during synthesis, enabling selective deprotection of the ethyl ester under trifluoroacetic acid (TFA) conditions . This selectivity is critical for stepwise functionalization in drug discovery.

- Stability : The compound’s high thermal stability (>230°C) contrasts with analogs lacking bulky substituents, which may decompose at lower temperatures.

- Spectroscopic Differentiation : The imidazole proton at δH 7.91 ppm (DMSO-d₆) and LC-MS m/z 185.3 are distinct from analogs with differing substitution patterns, aiding in structural confirmation .

Biological Activity

Overview

5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate is a synthetic organic compound within the imidazole family. Its structure includes a five-membered ring with nitrogen atoms and two carboxylate groups, which contribute to its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an inhibitor of the hepatitis C virus (HCV) protease.

Target and Mode of Action

The primary biological target of this compound is the NS3/4A protease of HCV. This compound acts as a peptidomimetic of NS4A, mimicking crucial amino acid sequences necessary for the activation and binding of the NS3 protease. The inhibition of this protease disrupts the maturation process of the hepatitis C virus, thereby impeding its replication .

Biochemical Pathways

The inhibition mechanism involves disrupting the biochemical pathways critical for HCV maturation. By interfering with the NS3/4A protease function, the compound prevents the cleavage of viral polyproteins necessary for assembling infectious viral particles.

In Vitro Studies

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant inhibitory effects against HCV. For instance, a study reported that related compounds were able to compete with NS4A for binding to NS3, achieving half-maximal inhibitory concentrations (IC50) in the low micromolar range (1.9 ± 0.12 µM) during fluorescence anisotropy assays .

Structural Analysis

Molecular docking studies have revealed that the imidazole scaffold maintains essential interactions with NS3 while minimizing steric hindrance. The design allows for effective binding and stabilization of the inactive complex formed between NS3 and the inhibitor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Inhibits HCV NS3/4A protease | 1.9 µM |

| 1H-Imidazole-2,5-dicarboxamide | Similar structure with amide groups | Potential enzyme inhibitor | Not specified |

| 2-Substituted 1H-imidazoles | Various substituents at position 2 | Varies; some show antimicrobial activity | Varies |

Applications in Scientific Research

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceuticals : Investigated for antiviral properties against HCV.

- Biochemistry : Used as a building block for synthesizing more complex molecules.

- Material Science : Explored for applications as corrosion inhibitors and catalysts due to its stability and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate, and how can regioselectivity be controlled?

- Methodology :

- Esterification Strategies : Use tert-butyl and ethyl protecting groups during imidazole core assembly to minimize steric clashes. Sequential esterification under mild acidic conditions (e.g., HCl in ethanol) can improve yield .

- Regioselectivity Control : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict favorable substitution patterns. Tools like the ICReDD framework integrate experimental and computational data to optimize reaction conditions .

- Validation : Monitor reaction intermediates via in situ NMR or LC-MS to confirm regiochemical outcomes.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal structures to confirm substituent positioning and hydrogen-bonding networks, as demonstrated for structurally related imidazole derivatives .

- Spectroscopic Analysis : Use / NMR to verify ester group integration and NMR for imidazole ring protonation state analysis.

- Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hoods for ventilation .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon exposure (eyes/skin) and medical consultation if irritation persists .

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with tailored bioactivity?

- Methodology :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., antimicrobial enzymes). Validate with in vitro assays (MIC tests for bacterial strains) .

- Reaction Network Analysis : Apply the ICReDD platform to map feasible derivatization pathways (e.g., amidation, alkylation) and prioritize synthetically accessible candidates .

Q. What experimental and computational approaches resolve contradictions in reaction mechanism proposals?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare / ratios to distinguish between proton-coupled electron transfer (PCET) vs. radical-mediated pathways.

- Transition State Analysis : Use DFT to model proposed intermediates and compare with experimental activation energies .

- Case Study : Conflicting data on hydrolysis rates can be resolved by varying solvent polarity (e.g., DMSO vs. HO) and tracking intermediates via FT-IR .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodology :

- In Vitro Toxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition assays (OECD 201) to estimate EC values .

- QSAR Modeling : Predict bioaccumulation potential (logP) and persistence (half-life) using quantitative structure-activity relationship models .

Q. What strategies improve catalytic applications of metal complexes derived from this compound?

- Methodology :

- Coordination Chemistry : Screen metal ions (e.g., Cu, Pd) for complex stability using UV-Vis titration and cyclic voltammetry.

- Catalytic Testing : Evaluate turnover frequencies (TOF) in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying ligand-to-metal ratios .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles across studies?

- Resolution Steps :

Standardize Solvent Systems : Use IUPAC-recommended solvents (e.g., DMSO, THF) and report temperature/pH conditions.

Hansen Solubility Parameters : Calculate HSPs to identify solvent compatibility and validate with experimental saturation points .

Interlab Validation : Collaborate with independent labs to reproduce data using identical protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.